Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate
Overview
Description
Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include the condensation of 2-aminopyridines with α-bromoketones . The yield of the reaction can vary, but one example showed a yield of 62% .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Various derivatives of ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate have been synthesized, exhibiting affinity for benzodiazepine receptors. Compounds like ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl} acetate were selective for peripheral-type receptors (Schmitt et al., 1997).
Reactivity and Transformations : The compound's reactivity has been explored to generate a range of heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, showcasing its versatility in chemical synthesis (Mohareb et al., 2004).
Potential Biological Activities
Anti-inflammatory and Analgesic Properties : Some derivatives, like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving similar compounds, have shown anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating potential medicinal applications (Abignente et al., 1982; Abignente et al., 1984).
Antimicrobial Activity : Derivatives like 1,3,4-oxadiazole bearing 1H-benzimidazole have been synthesized from related compounds and tested for antimicrobial activity, showing significant action against bacteria like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).
- alpha-rether/aa34df05100957a99428dc63634d7fac/?utm_source=chatgpt).
Future Directions
Imidazo[1,2-a]pyridines have had a long-lasting interest in organic and medicinal chemistry due to their broad spectrum of biological activity . Future research may focus on developing more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further biological applications for these molecules are being considered, including their use as antibacterial, analgesic, anti-inflammatory, antiviral, and antitumor agents .
properties
IUPAC Name |
ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-16(21)10-14-17(12-6-4-3-5-7-12)19-15-9-8-13(18)11-20(14)15/h3-9,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUKSUNCSDAMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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